1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one
Description
Properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-phenoxypropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10(17-12-5-3-2-4-6-12)13(16)15-8-7-11(14)9-15/h2-6,10-11H,7-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWWDBTUEPHNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Principle
- The process begins with a Rh(III)-catalyzed aziridination of a terminal alkene using an electrophilic nitrene source.
- The intermediate aziridine undergoes nucleophilic ring opening by a primary or secondary amine, such as 3-aminopyrrolidine, to yield vicinal diamines.
- This one-pot protocol offers high regioselectivity and functional group tolerance.
Experimental Conditions
| Parameter | Condition |
|---|---|
| Catalyst | [Ind*RhCl₂]₂ (2.5 mol%) |
| Nitrene source | p-Toluenesulfonyl (Ts) protected nitrene precursor (Ts-NH-OPiv) |
| Base | Cs₂CO₃ (0.1 equiv) |
| Solvent | Hexafluoroisopropanol (HFIP), 0.2 M |
| Temperature (aziridination) | Room temperature (22 °C) |
| Temperature (ring opening) | 80 °C |
| Reaction time | 16 hours each step |
| Amine nucleophile | 3-Aminopyrrolidine (or other amines) |
Reaction Outcome
- The reaction proceeds with excellent yields (up to 98%) and regioselectivity.
- The ring opening of the aziridine intermediate by 3-aminopyrrolidine forms the desired this compound structure or its analogs.
- Functional groups such as phenyl, protected alcohols, esters, and amines are well tolerated.
Mechanistic Insights
- The Rh catalyst activates the nitrene precursor to form a Rh-nitrene intermediate.
- This species undergoes aziridination with the alkene to form a three-membered aziridine ring.
- The amine nucleophile attacks the less hindered carbon of the aziridine ring, opening it to form the vicinal diamine.
Alternative Synthetic Approaches
Nucleophilic Substitution on 2-Phenoxypropan-1-one Derivatives
- Starting from 2-phenoxypropan-1-one, nucleophilic substitution with 3-aminopyrrolidine can be performed under mild basic conditions.
- This method involves the displacement of a suitable leaving group (e.g., halide) at the α-position to the carbonyl group.
Use of Brominated Intermediates
- Bromination of α-positions adjacent to carbonyl groups can generate reactive intermediates.
- Subsequent nucleophilic substitution with 3-aminopyrrolidine yields the target compound.
- Bromination methods using molecular bromine under controlled conditions have been well documented in organic synthesis literature.
Data Summary Table of Key Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Rh(III)-Catalyzed Aziridination + Ring Opening | [Ind*RhCl₂]₂, Ts-NH-OPiv, Cs₂CO₃, HFIP, 22 °C then 80 °C, 3-aminopyrrolidine | Up to 98 | One-pot, high regioselectivity, broad functional group tolerance |
| Nucleophilic Substitution on α-Halogenated 2-Phenoxypropan-1-one | 2-Phenoxypropan-1-one derivative with α-bromo substituent, 3-aminopyrrolidine, base | Moderate to high | Requires synthesis of α-bromo intermediate; classical SN2 reaction |
| Bromination of α-positions followed by amine substitution | Molecular bromine, controlled temperature, followed by nucleophilic substitution | Variable | Bromination step critical; selectivity important |
Research Findings and Notes
- The Rh(III)-catalyzed method is currently the most efficient and versatile, allowing for the synthesis of structurally diverse this compound analogs with excellent yields and selectivity.
- Bromination-based methods rely heavily on controlled reaction conditions to avoid over-bromination and side reactions.
- The nucleophilic substitution approach is straightforward but may require prior synthesis of halogenated intermediates, which can be less atom-economical.
- The ring-opening strategy via aziridine intermediates is advantageous due to its one-pot nature and compatibility with various amines, including 3-aminopyrrolidine.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below summarizes key structural analogs, their substituents, and molecular properties:
Functional Group Impact on Bioactivity
- Phenoxy vs. Phenyl: The phenoxy group in the target compound introduces an ether linkage, increasing polarity compared to phenyl analogs (e.g., 3-phenylpropan-1-one derivatives) .
- Dimethylamino and Trifluoromethyl Substituents: Dimethylamino groups (e.g., ) improve membrane permeability but may reduce solubility. Trifluoromethyl groups (e.g., ) enhance metabolic stability and electronegativity.
Research Findings and Trends
- Structural Flexibility: Compounds with substituents on the pyrrolidine ring (e.g., dimethylamino , trifluoromethyl ) show tailored physicochemical properties, enabling optimization for specific targets.
- Chirality : Stereoisomerism (e.g., (S)- vs. (R)-configurations in ) significantly impacts biological activity, emphasizing the need for enantioselective synthesis.
Biological Activity
1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one is an organic compound characterized by its unique structural features, including a pyrrolidine ring and a phenoxypropanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Target of Action:
The compound primarily interacts with various enzymes and proteins, influencing several biochemical pathways. Notably, it has been shown to inhibit topoisomerase II and DNA gyrase, which are crucial for DNA replication and transcription processes.
Mode of Action:
The pyrrolidine ring enhances the compound's ability to explore pharmacophore space, leading to selective binding to target proteins. This selectivity is attributed to the compound's stereochemistry and spatial orientation, which can significantly affect its biological profile.
This compound exhibits various biochemical properties that contribute to its biological activity:
- Cellular Effects: The compound influences cell signaling pathways and gene expression, impacting cellular metabolism. For instance, it has been observed to induce apoptosis in certain cell lines at low doses without significant toxicity.
- Metabolic Pathways: It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to oxidation and conjugation processes that affect its pharmacokinetics.
- Transport and Distribution: The compound utilizes both passive diffusion and active transport mechanisms for cellular uptake, which is essential for its therapeutic efficacy.
Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Studies: Research demonstrated that this compound effectively inhibits the proliferation of cancer cell lines by inducing apoptosis. In particular, it showed promising results against leukemia cells, highlighting its potential as an anticancer agent.
- Animal Models: In vivo studies indicated that varying dosages of the compound could modulate tumor growth in animal models. Low doses were associated with reduced tumor size without adverse effects on overall health.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it has favorable absorption characteristics, with a half-life conducive to therapeutic use. Its distribution within tissues suggests a preference for nuclear localization, where it can exert its effects on DNA.
Chemical Reactions and Synthesis
The synthesis of this compound typically involves the reaction of 3-aminopyrrolidine with 2-phenoxypropanone under controlled conditions. This process can be optimized for high yield and purity through various purification methods such as recrystallization or chromatography .
Summary Table of Biological Activities
| Activity | Description |
|---|---|
| Topoisomerase Inhibition | Disrupts DNA replication by inhibiting topoisomerase II |
| Apoptosis Induction | Induces programmed cell death in cancer cells |
| Cell Proliferation | Inhibits growth in various cancer cell lines |
| Metabolism | Primarily metabolized by cytochrome P450 enzymes in the liver |
| Transport Mechanisms | Utilizes both passive diffusion and active transport for cellular uptake |
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one, and how can reaction yield be optimized?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution reactions. A common approach includes coupling phenoxypropan-1-one derivatives with 3-aminopyrrolidine under basic conditions. Key parameters include stoichiometric control of reagents (e.g., 1.2 equivalents of 3-aminopyrrolidine), reaction temperature (40–60°C), and use of aprotic solvents like dimethylformamide (DMF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield (60–75%). Yield optimization may require catalyst screening (e.g., palladium for cross-couplings) and inert atmosphere maintenance .
Q. Which spectroscopic and chromatographic techniques are most suitable for confirming the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify protons on the pyrrolidine ring (δ 2.8–3.5 ppm) and phenoxy group (δ 6.8–7.4 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 260.1290 [M+H]).
- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm (C=O stretch) and 3300–3500 cm (N-H stretch).
- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 mm × 4.6 mm) with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .
Q. What are the critical storage conditions to ensure long-term stability of this compound in research settings?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C. Moisture-sensitive due to the ketone group; use desiccants (silica gel) in storage vials. Stability testing via periodic HPLC analysis (retention time consistency) is recommended .
Q. What safety protocols should be followed when handling this compound to minimize exposure risks?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis or weighing.
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline solution. Avoid inducing vomiting if ingested—seek immediate medical attention .
Advanced Research Questions
Q. How can X-ray crystallographic refinement using SHELXL address challenges in resolving the stereochemical configuration of the 3-aminopyrrolidinyl group?
- Methodological Answer : SHELXL refines disordered pyrrolidine rings via PART and DFIX commands. For enantiomeric resolution, assign Flack parameter constraints during refinement. High-resolution data (≤1.0 Å) and twinning detection (via R analysis) improve accuracy. Validate using residual density maps and Hirshfeld surface analysis .
Q. What experimental approaches are effective in reconciling conflicting solubility data reported for this compound in polar vs. non-polar solvents?
- Methodological Answer : Standardize solvent preparation (e.g., degassed, dried) and use controlled temperature (25°C ± 0.1°C). Employ saturation shake-flask method with HPLC quantification. For low solubility in water (<1 mg/mL), consider co-solvency (e.g., 10% DMSO in PBS) or cocrystallization with carboxylic acids (e.g., 1-phenylcyclopropane-1-carboxylic acid) .
Q. How does the stereoelectronic environment of the aminopyrrolidinyl moiety influence its reactivity in transition-metal-catalyzed coupling reactions?
- Methodological Answer : The 3-amino group’s lone pair facilitates chelation with Pd(0) catalysts in Suzuki-Miyaura couplings. Steric hindrance from the pyrrolidine ring may reduce reaction rates—optimize using bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C). Monitor reaction progress via TLC (ethyl acetate eluent) .
Q. What methodologies enable comprehensive impurity profiling of this compound when used as a pharmaceutical intermediate?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (<0.1%) using C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid).
- Forced Degradation Studies : Expose to heat (60°C, 72 hr), acid (0.1 M HCl), and UV light to identify degradation products.
- NMR Spin Diffusion : Assign impurity signals via - HSQC correlations .
Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation methods are required?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein structures (e.g., PDB ID: 1IZ9) to predict binding affinities.
- Molecular Dynamics (MD) Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes.
- Validation : Compare with experimental IC data from enzyme inhibition assays (e.g., fluorescence-based assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
